Ethyl nonanoate

Catalog No.
S572819
CAS No.
123-29-5
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl nonanoate

CAS Number

123-29-5

Product Name

Ethyl nonanoate

IUPAC Name

ethyl nonanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-10H2,1-2H3

InChI Key

BYEVBITUADOIGY-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCC

Solubility

0.0295 mg/mL at 25 °C
Soluble in propylene glycol, insoluble in water
1ml in 10ml 70% ethanol (in ethanol)

Canonical SMILES

CCCCCCCCC(=O)OCC

Analytical Chemistry:

  • Standard for Gas Chromatography: Ethyl nonanoate is used as an internal standard in gas chromatography (GC) for the analysis of various samples, including alcoholic beverages like cachaça, rum, and whiskey []. An internal standard is a compound added to a sample in a known amount to help researchers track and quantify the target analytes (compounds of interest) during the analysis [].

Research Applications:

  • Cell Culture Studies: Ethyl nonanoate can be used in cell culture studies to investigate its effects on cell viability, proliferation, and differentiation [, ]. These studies can help researchers understand the potential biological effects of the compound.

Material Science Research:

  • Solvent: Ethyl nonanoate is sometimes used as a solvent in material science research, particularly for the synthesis and processing of polymers [].

Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester derived from nonanoic acid. Its chemical formula is C11H22O2C_{11}H_{22}O_{2} and it has a molecular weight of approximately 186.31 g/mol. Ethyl nonanoate is characterized by its fruity aroma, which makes it a valuable compound in the flavor and fragrance industries. It is classified as a metabolite and is functionally related to nonanoic acid, contributing to its biological relevance .

  • Toxicity: Ethyl nonanoate exhibits low oral toxicity in rats []. However, detailed safety data is limited.
  • Flammability: Flammable liquid with a flash point of 85 °C [].
  • Reactivity: Relatively unreactive under normal conditions. Can hydrolyze at high temperatures.
  • Hazards: Combustible liquid. Exercise caution when handling near open flames or heat sources. Standard laboratory safety practices should be followed when working with this compound.
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethyl nonanoate can hydrolyze to yield nonanoic acid and ethanol.
    C11H22O2+H2OC9H18O2+C2H5OHC_{11}H_{22}O_{2}+H_2O\rightarrow C_{9}H_{18}O_{2}+C_{2}H_{5}OH
  • Transesterification: Ethyl nonanoate can react with alcohols in the presence of an acid or base catalyst to form different esters.
  • Reduction: It can be reduced to produce nonanol using reducing agents like lithium aluminum hydride.

These reactions are significant for its applications in organic synthesis and industrial processes .

Ethyl nonanoate can be synthesized through various methods:

  • Esterification: The most common method involves the reaction of nonanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
    C9H18O2+C2H5OHC11H22O2+H2OC_{9}H_{18}O_{2}+C_{2}H_{5}OH\rightarrow C_{11}H_{22}O_{2}+H_2O
  • Transesterification: This method involves reacting triglycerides or other esters with ethanol to produce ethyl nonanoate.
  • Biotechnological Methods: Recent studies have explored the use of microbial fermentation processes to produce ethyl nonanoate from renewable resources .

Ethyl nonanoate has diverse applications across various industries:

  • Flavoring Agent: Its fruity aroma makes it suitable for use in food flavorings and fragrances.
  • Fragrance Industry: It is utilized in perfumes and scented products due to its pleasant scent profile.
  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals and esters .

Research on ethyl nonanoate's interactions primarily focuses on its sensory properties and potential biological effects. Studies have indicated that it may interact with olfactory receptors, contributing to its aroma profile. Additionally, preliminary research suggests possible interactions with microbial organisms, indicating potential uses in antimicrobial formulations .

Ethyl nonanoate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl octanoateC10H20O2C_{10}H_{20}O_{2}Shorter carbon chain; less fruity aroma
Ethyl decanoateC12H24O2C_{12}H_{24}O_{2}Longer carbon chain; more waxy texture
Ethyl laurateC12H24O2C_{12}H_{24}O_{2}Derived from lauric acid; coconut scent
Ethyl caprateC10H20O2C_{10}H_{20}O_{2}Similar chain length; distinct flavor profile

Ethyl nonanoate is unique due to its specific carbon chain length and the resulting fruity aroma, making it particularly valuable in flavoring and fragrance applications .

Physical Description

Liquid
Colourless liquid with a fatty, fruity brandy-like odou

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

186.161979940 g/mol

Monoisotopic Mass

186.161979940 g/mol

Boiling Point

119.00 °C. @ 23.00 mm Hg

Heavy Atom Count

13

Density

0.863-0.867

Melting Point

-44.5 °C

UNII

KSH683S98J

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1634 of 1678 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

123-29-5

Wikipedia

Ethyl nonanoate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Emollient

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Nonanoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15
Liu et al. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule Nature Chemistry, doi: 10.1038/nchem.751, published online 8 August 2010 http://www.nature.com/nchem

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